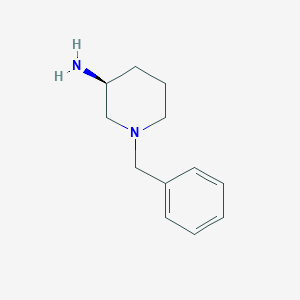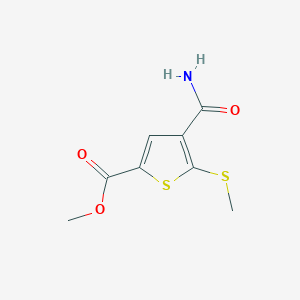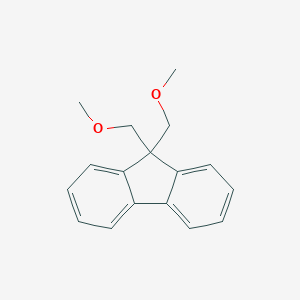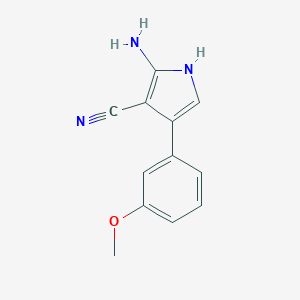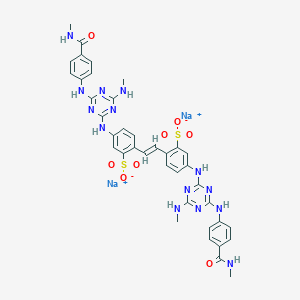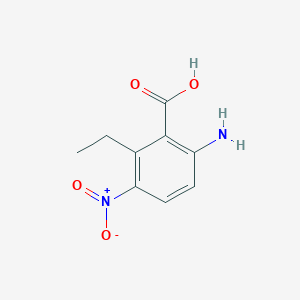
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde (AMTCA) is a chemical compound that belongs to the thiazole family. It is a yellow crystalline powder that is soluble in water and organic solvents. AMTCA has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In cancer research, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects:
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been found to reduce the expression of certain oncogenes and increase the expression of tumor suppressor genes. In Alzheimer's disease research, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been shown to improve cognitive function and reduce neuroinflammation in animal models. However, more studies are needed to fully elucidate the biochemical and physiological effects of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde also has some limitations, such as its relatively high cost and potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and experimental conditions when using 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde. One direction is to further investigate the mechanism of action and biochemical and physiological effects of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde, particularly in the context of cancer and neurological disorders. Another direction is to explore the potential applications of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde in other fields, such as catalysis and energy storage. Additionally, the synthesis and purification methods of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde can be further optimized to improve the yield and reduce the cost.
Métodos De Síntesis
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde can be synthesized through a variety of methods, including the reaction of 2-aminothiazole with formaldehyde and methanol, or the reaction of 2-aminothiazole with chloroacetaldehyde and methanol under acidic conditions. The yield of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Aplicaciones Científicas De Investigación
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In organic synthesis, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been used as a versatile building block for the synthesis of various thiazole-based compounds. In material science, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been utilized as a precursor for the preparation of thiazole-based polymers and metal-organic frameworks.
Propiedades
Número CAS |
174562-26-6 |
|---|---|
Nombre del producto |
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde |
Fórmula molecular |
C5H6N2O2S |
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
2-amino-4-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4-3(2-8)10-5(6)7-4/h2H,1H3,(H2,6,7) |
Clave InChI |
ODXXLQFDLXRKIJ-UHFFFAOYSA-N |
SMILES |
COC1=C(SC(=N1)N)C=O |
SMILES canónico |
COC1=C(SC(=N1)N)C=O |
Sinónimos |
5-Thiazolecarboxaldehyde, 2-amino-4-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)
